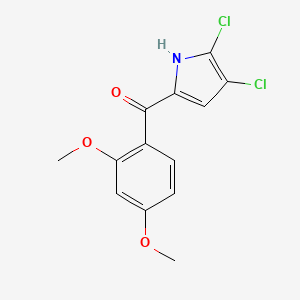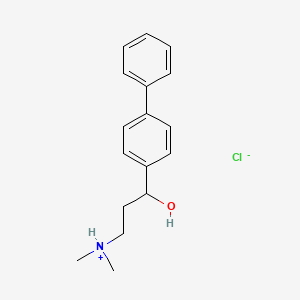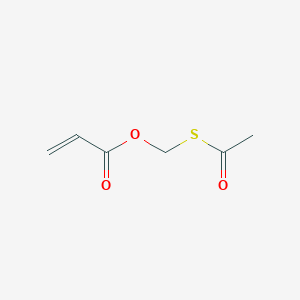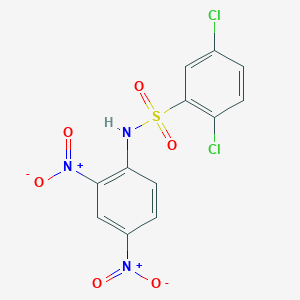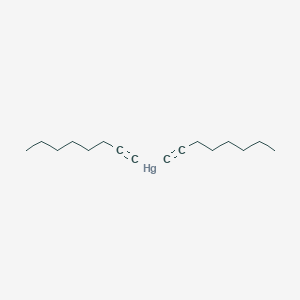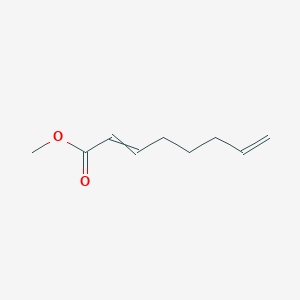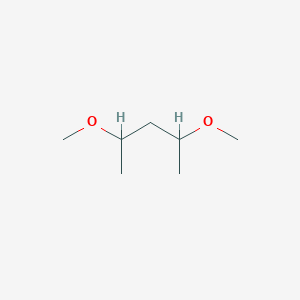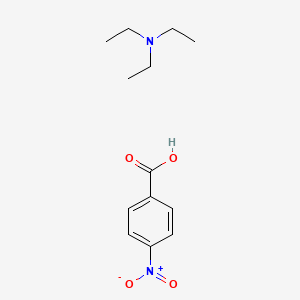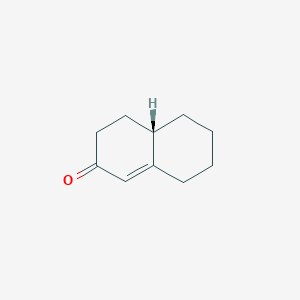
magnesium;1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluorooctane;bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Magnesium;1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluorooctane;bromide is a complex organofluorine compound that combines magnesium, bromide, and a highly fluorinated carbon chain. This compound is notable for its unique chemical properties, which are influenced by the presence of multiple fluorine atoms. These properties make it a subject of interest in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of magnesium;1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluorooctane;bromide typically involves the reaction of a fluorinated alkane with magnesium bromide. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the magnesium bromide. The process may involve the following steps:
Preparation of the Fluorinated Alkane: The fluorinated alkane is synthesized through a series of fluorination reactions, often starting from a hydrocarbon precursor.
Reaction with Magnesium Bromide: The fluorinated alkane is then reacted with magnesium bromide in an inert atmosphere, such as nitrogen or argon, to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes and the use of specialized equipment to handle the highly reactive fluorinated intermediates. The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Magnesium;1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluorooctane;bromide can undergo various chemical reactions, including:
Substitution Reactions: The bromide ion can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, although the highly fluorinated carbon chain is generally resistant to oxidation.
Complex Formation: The magnesium center can form complexes with other ligands.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide, alkoxide, and amine groups.
Oxidizing Agents: Strong oxidizing agents may be required to oxidize the compound, given the stability of the fluorinated chain.
Reaction Conditions: Reactions are typically carried out under anhydrous and inert conditions to prevent unwanted side reactions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield a variety of fluorinated organic compounds, while oxidation reactions may produce fluorinated alcohols or ketones.
Wissenschaftliche Forschungsanwendungen
Magnesium;1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluorooctane;bromide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-fluorine bonds.
Biology: Investigated for its potential use in biological imaging and as a probe for studying fluorinated biomolecules.
Medicine: Explored for its potential use in drug delivery systems due to its unique chemical properties.
Industry: Utilized in the production of fluorinated polymers and other materials with specialized properties.
Wirkmechanismus
The mechanism of action of magnesium;1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluorooctane;bromide involves its interaction with various molecular targets. The highly electronegative fluorine atoms can influence the reactivity of the compound, making it a strong nucleophile or electrophile depending on the reaction context. The magnesium center can also coordinate with other molecules, facilitating complex formation and catalysis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Magnesium Chloride: Similar in that it contains magnesium, but lacks the fluorinated carbon chain.
Magnesium Iodide: Another magnesium halide with different reactivity due to the presence of iodine instead of bromine.
Perfluorooctanoic Acid: A fully fluorinated compound with different functional groups and applications.
Uniqueness
Magnesium;1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluorooctane;bromide is unique due to its combination of a highly fluorinated carbon chain with a magnesium bromide moiety. This combination imparts distinct chemical properties, such as high stability and reactivity, making it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
51300-88-0 |
|---|---|
Molekularformel |
C8BrF17Mg |
Molekulargewicht |
523.27 g/mol |
IUPAC-Name |
magnesium;1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluorooctane;bromide |
InChI |
InChI=1S/C8F17.BrH.Mg/c9-1(10)2(11,12)3(13,14)4(15,16)5(17,18)6(19,20)7(21,22)8(23,24)25;;/h;1H;/q-1;;+2/p-1 |
InChI-Schlüssel |
LOJWHKQSIINIBY-UHFFFAOYSA-M |
Kanonische SMILES |
[C-](C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F.[Mg+2].[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



